![molecular formula C9H4BrCl3N2O B1375539 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone CAS No. 1379670-84-4](/img/structure/B1375539.png)

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone

Übersicht

Beschreibung

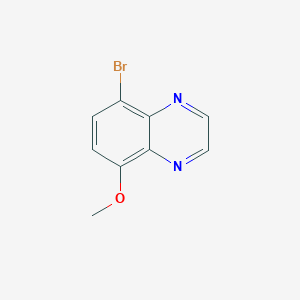

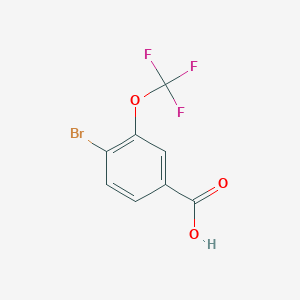

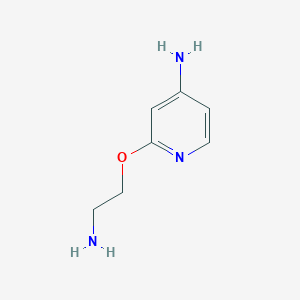

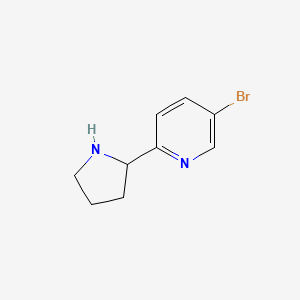

The compound “1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone” is a derivative of 5-Bromo-1H-pyrrolo[2,3-b]pyridine . The 5-Bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with an empirical formula of C8H5BrN2O2 .

Synthesis Analysis

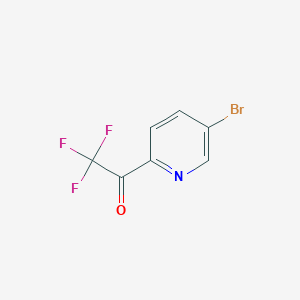

The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The reaction was carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) and triethylamine . This method is advantageous due to its mild conditions, simple post-treatment, and high yield of the target compound .Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone” are not available in the retrieved data, it’s worth noting that 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine have been studied. It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

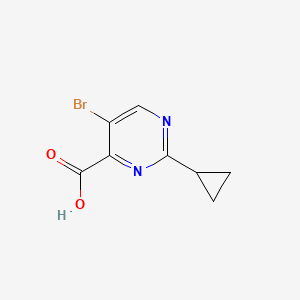

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone plays a significant role in the synthesis of complex heterocycles. For instance, Alekseyev, Amirova, and Terenin (2015) developed a method for synthesizing heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization. This method allows for the construction of a 5-bromo-7-azaindole scaffold, showcasing the compound's versatility in synthesizing hard-to-reach heterocycles (Alekseyev, Amirova, & Terenin, 2015).

Application in Total Synthesis

Baeza et al. (2010) utilized a derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine for the total synthesis of natural alkaloid variolin B and deoxyvariolin B. This synthesis involved selective palladium-mediated functionalization of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, demonstrating the compound's application in the synthesis of complex natural products (Baeza et al., 2010).

Development of Antibacterial Compounds

Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which exhibited antibacterial activity in vitro. This highlights the potential of derivatives of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone in developing new antibacterial agents (Toja et al., 1986).

Insecticide Intermediate Synthesis

Niu Wen-bo (2011) described the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for the new insecticide chlor-antraniliprole. This synthesis involves a derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine, indicating its utility in the development of agricultural chemicals (Niu Wen-bo, 2011).

Safety And Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential activities against FGFR1, 2, and 3, given the reported activities of related compounds . Additionally, the development of novel 7-azaindole derivatives through further modifications could be a promising area of research .

Eigenschaften

IUPAC Name |

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl3N2O/c10-4-1-5-6(7(16)9(11,12)13)3-15-8(5)14-2-4/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSBNBIYNUINNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)